molecular formula C17H15N3O5S B4625307 2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4625307
M. Wt: 373.4 g/mol
InChI Key: MGEJHNMCECUOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of chemicals that are synthesized through multiple-step reactions, often involving nitration, amidation, and esterification processes. Such compounds exhibit a range of physical and chemical properties due to their complex structures.

Synthesis Analysis

Synthesis pathways for similar compounds often involve the reaction of nitrobenzene derivatives with benzoic acids or their derivatives. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification represents a simplified model of such synthetic strategies (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as benzothiazole-imino-benzoic acid derivatives, reveals a polarized molecular-electronic structure. X-ray crystallography and spectroscopic methods are commonly used to elucidate these compounds' structures, highlighting the role of hydrogen bonding in stabilizing their molecular configuration (Mishra et al., 2019).

Chemical Reactions and Properties

Chemical properties of similar compounds include their reactivity towards various chemical reactions, such as nitration, reduction, and esterification. The presence of nitro groups and other functional groups significantly influences their chemical behavior and potential for further functionalization.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystallinity, are crucial for understanding these compounds' behavior in different environments. For instance, mesogenic benzoic acids show liquid crystalline behavior at high temperatures due to substituted aryl rings attached via odd-numbered spacers, indicating the impact of molecular structure on physical properties (Weissflog et al., 1996).

Scientific Research Applications

Synthesis and Characterization

  • A study by Mishra et al. (2019) explored the synthesis and characterization of benzothiazole-imino-benzoic acid ligands, including compounds similar to 2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. These compounds were synthesized and characterized using various methods like FT-IR, NMR, UV/vis, and mass spectroscopy. The study indicates that these compounds exhibit good antimicrobial activity against bacterial strains causing infections in various human organs (Mishra et al., 2019).

Polymer Chemistry

  • Research by Amarnath and Palaniappan (2005) discusses the use of substituted benzoic acids, including compounds structurally similar to the subject chemical, as dopants for polyaniline. These benzoic acids have been studied for their ability to improve the properties of polyaniline, a conducting polymer, which can have applications in electronic and material science (Amarnath & Palaniappan, 2005).

Pharmaceutical Research

  • Taylor et al. (1996) conducted a study on the synthesis of benzyl and benzoyl methyl benzoate derivatives, including compounds akin to the one . These compounds are significant in pharmaceutical research, particularly in the development of labeled compounds used for tracking and analysis purposes (Taylor et al., 1996).

Materials Science

  • Research by Hart et al. (2015) investigated the solubility of various substituted benzoic acids, similar to the chemical of interest, in different solvents. This kind of research is crucial in materials science, especially for understanding the interaction of these compounds with different solvents, which is vital in formulating materials and chemicals (Hart et al., 2015).

Crystal Engineering

  • A study by Seaton et al. (2013) explored the creation of multi-component crystals using substituted benzoic acids, including compounds structurally similar to 2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. This research in crystal engineering helps understand the molecular interactions and crystal formation processes, which are fundamental in designing materials with specific crystallographic properties (Seaton et al., 2013).

properties

IUPAC Name

2-methyl-3-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-9-8-11(6-7-14(9)20(24)25)15(21)19-17(26)18-13-5-3-4-12(10(13)2)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEJHNMCECUOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-3-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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